molecular formula C12H19Cl3O8 B13729958 (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol

(2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol

Cat. No.: B13729958
M. Wt: 397.6 g/mol
InChI Key: BAQAVOSOZGMPRM-JVFSCRHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol is a complex organic molecule characterized by multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol involves multiple steps, typically starting from simpler precursor molecules. The synthetic route often includes the protection and deprotection of hydroxyl groups, chlorination reactions, and glycosylation steps to form the tetrahydrofuran and tetrahydropyran rings. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The chloromethyl groups can be reduced to methyl groups.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while substitution of the chlorine atoms can produce azides or thiocyanates.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme-substrate interactions and the mechanisms of biochemical reactions. Its structural complexity allows for the exploration of stereochemical effects on biological activity.

Medicine

In medicine, the compound has potential applications as a drug candidate or a precursor for the synthesis of pharmaceuticals. Its unique structure may impart specific biological activities, such as antimicrobial or anticancer properties.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(methyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol
  • (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxyhexahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol

Uniqueness

The uniqueness of (2R,3R,4R,5R,6R)-2-{[(2S,3R,4R,5R)-2,5-Bis(chloromethyl)-3,4-dihydroxytetrahydrofuran-2-YL]oxy}-5-chloro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diol lies in its specific arrangement of functional groups and chiral centers. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H19Cl3O8

Molecular Weight

397.6 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R)-2,5-bis(chloromethyl)-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5+,6-,7-,8-,9+,10+,11+,12+/m0/s1

InChI Key

BAQAVOSOZGMPRM-JVFSCRHWSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@@H]([C@H]([C@@H](O2)CCl)O)O)CCl)O)O)Cl)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.